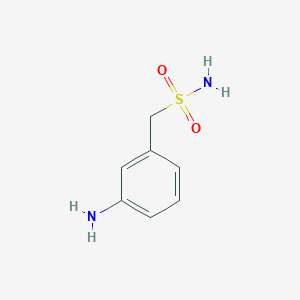

(3-Aminophenyl)methanesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKNXTNVBKLVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344750-15-8 | |

| Record name | (3-aminophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Aminophenyl)methanesulfonamide: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unassuming Power of a Versatile Scaffolding

(3-Aminophenyl)methanesulfonamide, bearing the CAS number 37045-73-1, is a deceptively simple molecule that has emerged as a critical building block in the synthesis of a diverse array of pharmacologically active compounds. Its unique structural features—a primary aromatic amine and a methanesulfonamide group—offer medicinal chemists a versatile platform for constructing complex molecular architectures with tailored biological activities. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this compound, with a particular focus on its role in the development of targeted therapeutics, including kinase inhibitors.

Physicochemical Properties and Safety Profile

A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 37045-73-1 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂S | [2] |

| Molecular Weight | 186.23 g/mol | [2] |

| Melting Point | 117-121 °C | [3] |

| Appearance | Off-white to light brown crystalline powder | |

| Solubility | Soluble in DMSO and methanol |

Safety Information: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[3]

Synthesis of this compound: A Validated Protocol

The most common and reliable method for the synthesis of this compound is the reduction of its nitro precursor, N-(3-nitrophenyl)methanesulfonamide. This process is a foundational reaction in many synthetic campaigns.

Experimental Protocol: Reduction of N-(3-nitrophenyl)methanesulfonamide

Objective: To synthesize this compound via the reduction of N-(3-nitrophenyl)methanesulfonamide using iron powder in the presence of a proton source.

Materials:

-

N-(3-nitrophenyl)methanesulfonamide

-

Iron powder

-

Ammonium chloride

-

Methanol

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Diatomaceous earth (Celite®)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-(3-nitrophenyl)methanesulfonamide (1.0 eq), iron powder (5.0 eq), and ammonium chloride (10.0 eq).[4]

-

Add a solvent mixture of methanol and water (e.g., 2:1 v/v).[4]

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts.[4]

-

Concentrate the filtrate under reduced pressure to remove the methanol.[4]

-

Dilute the aqueous residue with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated brine solution.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[4]

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A self-validating protocol requires rigorous characterization of the synthesized product to confirm its identity and purity.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons (multiplets in the range of 6.5-7.5 ppm), amine protons (a broad singlet), and methyl protons of the sulfonamide group (a singlet around 2.9-3.1 ppm).[5] |

| ¹³C NMR | Aromatic carbon signals (in the range of 110-150 ppm) and a signal for the methyl carbon of the sulfonamide group.[5] |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), S=O stretching of the sulfonamide (asymmetric and symmetric stretches around 1320 cm⁻¹ and 1150 cm⁻¹, respectively), and aromatic C-H stretching.[5] |

| Mass Spec (ESI-MS) | A prominent [M+H]⁺ ion corresponding to the molecular weight of the compound. Common fragmentation patterns for sulfonamides include the loss of SO₂.[6][7] |

The Strategic Role in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate in the synthesis of high-value therapeutic agents, particularly kinase inhibitors. The primary amine serves as a key handle for introducing diverse pharmacophores, while the methanesulfonamide group can participate in crucial hydrogen bonding interactions with target proteins.

Case Study: Synthesis of a Dasatinib Intermediate Analogue

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[8] While the direct synthesis of Dasatinib from this compound is not the primary patented route, the structural motif is highly relevant, and analogous intermediates can be readily prepared. The following workflow illustrates a plausible synthetic route to a key intermediate for Dasatinib analogues.

Caption: A plausible synthetic route to a Dasatinib analogue intermediate.

The Targeted Signaling Pathway: Inhibition of Cyclin-Dependent Kinases

Many kinase inhibitors derived from sulfonamide scaffolds target Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[9] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

CDK4 and CDK6, in complex with Cyclin D, are key regulators of the G1-S phase transition of the cell cycle.[10] They phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[11] Inhibitors of CDK4/6 can block this process, leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.

Caption: Inhibition of the CDK4/6 pathway by a targeted kinase inhibitor.

Analytical Methodologies: Ensuring Purity and Quality

The purity of this compound is critical for its successful use in multi-step syntheses. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this and related compounds.

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of a sample of this compound using a validated RP-HPLC method.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[12]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare the sample solution by dissolving a known amount of the synthesized material in the same solvent.

-

Set up the HPLC system with the specified conditions.

-

Inject the standard and sample solutions.

-

Analyze the resulting chromatograms. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.

Conclusion: A Foundation for Future Drug Discovery

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its unassuming structure provides a robust and versatile starting point for the synthesis of a new generation of targeted therapeutics. For researchers and drug development professionals, a comprehensive understanding of its synthesis, characterization, and application is essential for unlocking its full potential in the ongoing quest for novel and effective medicines. The protocols and insights provided in this guide serve as a foundational resource for harnessing the power of this pivotal molecule in the advancement of medicinal chemistry.

References

- Bristol-Myers Squibb Company. (2013). Synthesis process of dasatinib and intermediate thereof. U.S.

- Chen, B. (2013). Synthesis process of dasatinib and intermediate thereof.

- Kowalik, M., Brzeski, J., Gawrońska, M., Kazimierczuk, K., & Makowski, M. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety. The Royal Society of Chemistry.

- Santa Cruz Biotechnology, Inc. (n.d.). N-(3-Aminophenyl)methanesulfonamide. SCBT.

- Lombardo, F., et al. (2004).

- Sigma-Aldrich. (n.d.). N-(3-Aminophenyl)methanesulfonamide.

- ChemicalBook. (n.d.). N-(3-Aminophenyl)methanesulfamide.

- Fu, W. C., & Jamison, T. F. (2019).

- Lichtman, M. A., & Lieveld, J. L. (2017). Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. Journal of Drug Design and Medicinal Chemistry, 3(2), 27-31.

- Liu, X., et al. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PubMed Central.

- Alsughayer, A., et al. (2011). 1H NMR and 13C NMR of the prepared compounds.

- Nicolaou, K. C., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. PubMed.

- PubChem. (n.d.). (3-Aminophenyl)methanesulfonyl amide.

- Smaill, J. B., et al. (2000). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK.

- Ciaffara, V., et al. (2021).

- Natarajan, A., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed.

- Asquith, C. R. M., et al. (2019). Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. PubMed.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2014). Method for synthesizing Imatinib. U.S.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- Chowdhury, S. K., & Gauthier, D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.

- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.

- Chemistry LibreTexts. (2023).

- The Royal Society of Chemistry. (2016). Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron Band (cm).

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.

- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Lee, H. S., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.

- MDPI. (n.d.).

- Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.

- CymitQuimica. (n.d.). This compound.

Sources

- 1. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 4. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patents.justia.com [patents.justia.com]

- 9. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methylsulfonylamino)aniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 3-(methylsulfonylamino)aniline, a key building block in modern medicinal chemistry. Also known as N-(3-aminophenyl)methanesulfonamide, this compound is integral to the synthesis of a wide array of pharmacologically active molecules, particularly kinase inhibitors used in oncology.[1] This document details a robust and scalable synthetic route, outlines a systematic characterization workflow, and provides expert insights into the critical experimental parameters and underlying chemical principles. It is intended for researchers, chemists, and drug development professionals engaged in pharmaceutical research and development.

Introduction: Significance and Applications

3-(Methylsulfonylamino)aniline (Figure 1) is an aromatic amine featuring a methanesulfonamide group at the meta-position relative to the primary amino group. This specific arrangement of functional groups imparts unique physicochemical properties that are highly desirable in drug design. The sulfonamide moiety is a versatile functional group known for its ability to form strong hydrogen bonds and interact with biological targets.[2][3] Its presence can enhance aqueous solubility and metabolic stability, crucial attributes for therapeutic agents.

Figure 1: Chemical Structure of 3-(Methylsulfonylamino)aniline

Synonyms: N-(3-Aminophenyl)methanesulfonamide, 3-N-(Methylsulfonyl)aminoaniline[4] Molecular Formula: C₇H₁₀N₂O₂S[4][5] Molecular Weight: 186.23 g/mol [4][5]

The compound serves as a pivotal intermediate in the synthesis of numerous targeted therapies. Its structural motif is found in drugs designed to treat neurological disorders, infectious diseases, and various cancers.[1] The strategic placement of the amino and sulfonamido groups allows for sequential, regioselective functionalization, making it a valuable scaffold for building complex molecular architectures.

Synthetic Strategy: A Two-Step Approach

While several synthetic pathways to 3-(methylsulfonylamino)aniline exist, a highly reliable and commonly employed method involves a two-step sequence starting from 3-nitroaniline. This route is favored due to the ready availability of the starting material, high yields, and straightforward purification procedures.

The core logic of this strategy is as follows:

-

Sulfonylation: The amino group of 3-nitroaniline is reacted with methanesulfonyl chloride. This step introduces the desired methanesulfonyl group.

-

Reduction: The nitro group of the resulting N-(3-nitrophenyl)methanesulfonamide intermediate is selectively reduced to a primary amine, yielding the final product.

This approach is strategically sound because the highly deactivating nitro group directs the incoming electrophile (methanesulfonyl chloride) to the amino group. Subsequent reduction of the nitro group is a well-established and efficient transformation.

Diagram 1: General workflow for the synthesis of 3-(Methylsulfonylamino)aniline.

Detailed Experimental Protocol

This section provides a validated, step-by-step protocol for the synthesis and purification of 3-(methylsulfonylamino)aniline.

Step 1: Synthesis of N-(3-Nitrophenyl)methanesulfonamide

Causality: This is an electrophilic substitution reaction on the nitrogen of the aniline. Methanesulfonyl chloride is the electrophile. A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct. Le Châtelier's principle dictates that removing a product (HCl) drives the reaction to completion.

Protocol:

-

To a stirred solution of 3-nitroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add pyridine (1.2 eq) slowly.

-

While maintaining the temperature at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise over 30 minutes. Caution: The reaction is exothermic, and methanesulfonyl chloride is corrosive.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-nitrophenyl)methanesulfonamide, which can be used in the next step without further purification or can be recrystallized from ethanol.

Step 2: Synthesis of 3-(Methylsulfonylamino)aniline

Causality: This step involves the reduction of an aromatic nitro group to a primary amine. Several methods are effective, but reduction with iron powder in the presence of an acidic catalyst like ammonium chloride is a cost-effective and scalable "Béchamp reduction" variant.[5] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) offers a cleaner reaction profile, often leading to higher purity.[6]

Protocol (Using Iron/Ammonium Chloride):

-

Create a suspension of N-(3-nitrophenyl)methanesulfonamide (1.0 eq), iron powder (5.0 eq), and ammonium chloride (10.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).[5]

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and stir vigorously for 2-4 hours.[5] Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.[5]

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous residue with ethyl acetate and wash with water and then brine.[5]

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient, e.g., 20% to 40%) to afford 3-(methylsulfonylamino)aniline as a solid.[5] A typical yield for this process is around 69%.[5]

Characterization and Quality Control

Thorough characterization is crucial to confirm the identity, structure, and purity of the synthesized 3-(methylsulfonylamino)aniline. A multi-technique approach ensures a self-validating system of analysis.

Diagram 2: Logic of analytical techniques for comprehensive product characterization.

Physical Properties

A summary of the key physical properties is presented in Table 1. The melting point is a quick and effective indicator of purity; a sharp melting range close to the literature value suggests a high-purity compound.

Table 1: Physicochemical Properties of 3-(Methylsulfonylamino)aniline

| Property | Value | Reference(s) |

| Appearance | Orange to yellow solid | [5] |

| Melting Point | 117-121 °C | [5] |

| Molecular Formula | C₇H₁₀N₂O₂S | [5] |

| Molecular Weight | 186.23 g/mol | [5] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is used to identify the number and environment of protons in the molecule. The aromatic region (typically 6.5-7.5 ppm) will show a characteristic splitting pattern for a 1,3-disubstituted benzene ring. A singlet corresponding to the three methyl protons of the sulfonamide group is expected around 2.8-3.0 ppm.[7] The protons of the two N-H groups will appear as broad singlets.

¹³C NMR spectroscopy provides information on the carbon skeleton. Aromatic carbons typically resonate between 110-150 ppm, while the methyl carbon of the sulfonamide group will appear significantly upfield.

4.2.2 Infrared (IR) Spectroscopy IR spectroscopy is invaluable for confirming the presence of key functional groups.

Table 2: Key IR Absorption Bands for 3-(Methylsulfonylamino)aniline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300-3200 | N-H Stretch | Sulfonamide (-SO₂NH-) |

| ~1340 & ~1160 | S=O Stretch (asymmetric & symmetric) | Sulfonamide (-SO₂-) |

| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1220-1020 | C-N Stretch | Aryl-N and Alkyl-N |

Note: These ranges are approximate. Specific values are dependent on the sample state (e.g., KBr pellet, Nujol mull).[7][8]

4.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For 3-(methylsulfonylamino)aniline, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed at m/z 186 or 187, respectively, corresponding to its molecular weight of 186.23.[5]

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

-

3-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[9]

-

Methanesulfonyl Chloride: Corrosive and causes severe skin burns and eye damage. Reacts violently with water.

-

Iron Powder: Flammable solid.

-

3-(Methylsulfonylamino)aniline: May cause skin, eye, and respiratory irritation.

All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.

Conclusion

This guide has detailed a reliable and well-characterized synthetic route for 3-(methylsulfonylamino)aniline, a compound of significant interest to the pharmaceutical industry. By following the outlined two-step synthesis involving sulfonylation of 3-nitroaniline and subsequent nitro group reduction, researchers can obtain high-purity material. The comprehensive characterization workflow, employing NMR, IR, MS, and melting point analysis, provides a robust system for validating the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and development.

References

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- (3-Aminophenyl)methanesulfonyl amide | C7H9N2O2S-. PubChem.

- 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate.

- 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate.

- Tables For Organic Structure Analysis. University of Colorado Boulder.

- 3-Nitroaniline. Wikipedia.

- Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.

- Methane sulfonamide. NIST WebBook.

- Synthesis of 3-methyl-2-nitroaniline. PrepChem.com.

- Process to prepare sulfonamides. Google Patents.

- 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube.

- Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. ResearchGate.

- Synthesis method of substituted nitroaniline. Google Patents.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.

- Mild Sulfonylation of Anilines. ChemistryViews.

- Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv.

- Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed.

- Synthesis method of aniline compound. Google Patents.

- 4-Acetamido-N-(3-nitrophenyl)benzenesulfonamide | C14H13N3O5S. PubChem.

- 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE). Suvchem Laboratory Chemicals.

- Methanesulfonamide | CH5NO2S. PubChem.

- infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting. Doc Brown's Chemistry.

- N-(3-Iodophenyl)methanesulfonamide - Optional[FTIR] - Spectrum. SpectraBase.

- 3-Aminoacetophenone. NIST WebBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. N-(3-Aminophenyl)methanesulfamide | 37045-73-1 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

An In-depth Technical Guide to the Solubility and Stability of (3-Aminophenyl)methanesulfonamide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of (3-Aminophenyl)methanesulfonamide

This compound, a molecule of significant interest in medicinal chemistry and drug development, presents a unique scaffold for the synthesis of novel therapeutic agents. Its chemical structure, featuring both an aromatic amine and a methanesulfonamide group, imparts a distinct set of physicochemical properties that are critical to understand for its effective application. This guide provides a comprehensive exploration of the solubility and stability of this compound, offering field-proven insights and detailed methodologies to empower researchers in harnessing its full potential. A thorough grasp of these characteristics is paramount for optimizing formulation strategies, ensuring product integrity, and ultimately, accelerating the journey from laboratory discovery to clinical application.

Physicochemical Properties: A Foundation for Understanding

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental and physiological environments.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂S | |

| Molecular Weight | 186.23 g/mol | |

| Melting Point | 117-121 °C | Sigma-Aldrich |

| Predicted LogP | 0.4 | ChemAxon |

| Predicted pKa (Acidic) | ~9.5 (Sulfonamide NH) | ACD/Labs Percepta |

| Predicted pKa (Basic) | ~4.2 (Aniline NH₂) | ACD/Labs Percepta |

Solubility Profile: Navigating the Solvent Landscape

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, its amphiprotic nature, stemming from the acidic sulfonamide proton and the basic aromatic amine, dictates a pH-dependent aqueous solubility.

Aqueous Solubility: The Influence of pH

The aqueous solubility of this compound is intrinsically linked to the pH of the medium. The molecule possesses two ionizable groups: the weakly acidic sulfonamide (-SO₂NH-) and the weakly basic aromatic amine (-NH₂).

-

In acidic conditions (pH < pKa of the amine): The amino group becomes protonated (-NH₃⁺), forming a more water-soluble cationic species.

-

In alkaline conditions (pH > pKa of the sulfonamide): The sulfonamide group loses its proton, forming a more water-soluble anionic species.

-

At the isoelectric point (pI): The molecule exists predominantly in its neutral, zwitterionic form, which typically exhibits the lowest aqueous solubility.

The Henderson-Hasselbalch equation can be utilized to approximate the solubility at a given pH, provided the intrinsic solubility (solubility of the neutral species) and the pKa values are known. Due to the lack of specific experimental data, a qualitative representation of the pH-solubility profile is presented below.

Caption: Predicted pH-solubility profile of this compound.

Solubility in Organic Solvents

Predicting solubility in organic solvents can be approached using the Hildebrand solubility parameter. Generally, "like dissolves like." Solvents with solubility parameters similar to that of this compound are expected to be better solvents. Given its polar nature, it is anticipated to have higher solubility in polar organic solvents.

Predicted Solubility in Common Organic Solvents:

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | pH-dependent | High polarity, hydrogen bonding capacity. |

| Methanol | 5.1 | Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | 4.3 | Moderately Soluble | Less polar than methanol. |

| Acetone | 5.1 | Soluble | Polar aprotic solvent. |

| Acetonitrile | 5.8 | Soluble | Polar aprotic solvent. |

| Dichloromethane | 3.1 | Sparingly Soluble | Lower polarity. |

| Toluene | 2.4 | Poorly Soluble | Non-polar solvent. |

| Hexane | 0.1 | Insoluble | Non-polar solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., purified water at various pH values, methanol, ethanol, etc.).

-

Ensure a visible excess of solid remains to guarantee saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to reach equilibrium. It is crucial to experimentally determine the time required to reach equilibrium by sampling at different time points.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Stability Profile: Ensuring Chemical Integrity

Assessing the chemical stability of this compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradants.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[1]

Typical Stress Conditions for this compound:

| Stress Condition | Typical Protocol | Rationale |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-72 hours | To assess susceptibility to degradation in acidic environments. |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24-72 hours | To evaluate stability in alkaline conditions. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-72 hours | To determine susceptibility to oxidation. |

| Thermal Degradation | Solid-state at 80°C for 72 hours | To assess the impact of heat on the solid form. |

| Photostability | Exposure to light (ICH Q1B guidelines) | To evaluate sensitivity to light exposure. |

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation pathways of sulfonamides, several degradation routes can be postulated.[2]

-

Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 3-aminobenzenesulfonic acid and methylamine.

-

Oxidation: The aromatic amine is a primary site for oxidation, which can lead to the formation of nitroso, nitro, and other colored degradation products.

-

Photodegradation: Aromatic amines are often sensitive to light, which can induce oxidation and other complex degradation reactions.

Sources

Technical Guide: Spectroscopic Characterization of N-(3-Aminophenyl)methanesulfonamide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for N-(3-Aminophenyl)methanesulfonamide (CAS No: 37045-73-1; Molecular Formula: C₇H₁₀N₂O₂S; Molecular Weight: 186.23 g/mol ).[1][2][3][4] As a key intermediate in the synthesis of various biologically and pharmacologically active molecules, rigorous structural confirmation and purity assessment are paramount.[3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and field-proven protocols for data acquisition are provided, ensuring a comprehensive understanding for its application in a research setting.

Structural Elucidation: A Multi-Technique Approach

The unambiguous identification of a chemical entity like N-(3-Aminophenyl)methanesulfonamide relies not on a single analytical technique, but on the synergistic interpretation of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework of the molecule, revealing the connectivity and chemical environment of each atom.

-

Infrared (IR) Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight of the compound and provides insights into its structure through the analysis of fragmentation patterns.

By combining these techniques, we can construct a self-validating system for structural confirmation, moving from the empirical formula to a complete and verified molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For N-(3-Aminophenyl)methanesulfonamide, both ¹H and ¹³C NMR provide critical data points for confirming the arrangement of its aromatic and aliphatic components.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and the proximity of neighboring protons. The spectrum is typically acquired in a deuterated solvent, such as DMSO-d₆, which can solubilize the compound without introducing interfering proton signals and allows for the observation of exchangeable protons (N-H).

Expected ¹H NMR Spectral Data (Predicted in DMSO-d₆, 400 MHz)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Field Insights |

| a | ~9.35 | Broad Singlet | 1H | SO₂NH | The sulfonamide proton is acidic and deshielded by the adjacent sulfonyl group. Its broadness and variable chemical shift are due to hydrogen bonding and chemical exchange with trace water in the solvent. |

| b | ~7.00 | Triplet | 1H | Ar-H (C5) | This proton is coupled to the protons at C4 and C6, resulting in a triplet. Its downfield shift is characteristic of aromatic protons. |

| c | ~6.65 | Singlet (Broad) | 1H | Ar-H (C2) | This proton is adjacent to both the amino and sulfonamide groups. Its proximity to two substituents often results in a more distinct, less coupled signal, appearing as a broad singlet or a finely split triplet. |

| d | ~6.50 | Doublet of Doublets | 2H | Ar-H (C4, C6) | These protons are chemically similar and couple to the proton at C5, appearing in a complex region of the spectrum. |

| e | ~5.15 | Broad Singlet | 2H | NH₂ | The primary amine protons are exchangeable and appear as a broad singlet. The exact chemical shift is highly dependent on concentration and temperature. |

| f | ~2.95 | Singlet | 3H | CH₃ | The three methyl protons are equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet. The electron-withdrawing sulfonyl group shifts this signal downfield relative to a standard alkane methyl group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of N-(3-Aminophenyl)methanesulfonamide and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Shimming & Locking: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. This step is critical for achieving high-resolution spectra.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 12 ppm, centered around 6 ppm, is typically sufficient. A relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are standard parameters.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum.

-

Analysis: Integrate the peaks to determine the relative proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Carbon-¹³ (¹³C) NMR Spectroscopy

While ¹H NMR maps the proton environment, ¹³C NMR identifies all unique carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra require more scans to achieve a good signal-to-noise ratio. Spectra are typically acquired with broadband proton decoupling, which results in all carbon signals appearing as singlets, simplifying the spectrum by removing C-H coupling.

Expected ¹³C NMR Spectral Data (Predicted in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Causality & Field Insights |

| ~148.5 | C -NH₂ (C3) | The carbon directly attached to the electron-donating amino group is significantly deshielded and appears furthest downfield among the aromatic carbons. |

| ~141.0 | C -NHSO₂ (C1) | The carbon attached to the sulfonamide group is also deshielded due to the inductive effect of the nitrogen and sulfonyl group. |

| ~129.5 | C H (C5) | A standard aromatic C-H carbon. Its chemical shift is influenced by the meta-position of the two substituents. |

| ~111.0 | C H (C6) | This carbon is ortho to the electron-donating amino group, causing it to be shielded and shifted upfield. |

| ~108.0 | C H (C4) | This carbon is para to the sulfonamide group and ortho to the amino group, leading to significant shielding. |

| ~105.0 | C H (C2) | This carbon is ortho to both the amino and sulfonamide groups, resulting in the most shielded position among the aromatic carbons. |

| ~40.0 | C H₃ | The methyl carbon of the methanesulfonamide group. Its chemical shift is typical for a methyl group attached to a sulfonyl moiety. The exact shift can be solvent-dependent.[5] |

Infrared (IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Causality & Field Insights |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium-Strong | The presence of two distinct peaks in this region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric stretching modes. |

| 3300 - 3250 | N-H Stretch | Sulfonamide (-SO₂NH-) | Medium | This single, often broad peak is characteristic of the N-H bond in the secondary sulfonamide group. It can be broadened by hydrogen bonding. |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak | These absorptions just above 3000 cm⁻¹ confirm the presence of C-H bonds on the phenyl ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃) | Weak | These absorptions just below 3000 cm⁻¹ are due to the C-H stretching in the methyl group. |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong | The in-plane bending vibration of the primary amine group is a strong and reliable indicator of its presence. |

| ~1340 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH-) | Strong | The asymmetric stretch of the S=O bonds is one of the most intense and characteristic peaks for a sulfonamide. |

| ~1160 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH-) | Strong | The corresponding symmetric stretch of the S=O bonds provides a second, equally strong confirmation of the sulfonamide group. |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of N-(3-Aminophenyl)methanesulfonamide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.

Workflow for FT-IR Analysis

Caption: Workflow for acquiring and analyzing an FT-IR spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial structural information based on how the molecule fragments under energetic conditions. For N-(3-Aminophenyl)methanesulfonamide, Electron Ionization (EI) is a common technique.

Expected Mass Spectrometry Data (EI)

The molecular formula C₇H₁₀N₂O₂S corresponds to a monoisotopic mass of 186.05 Da. The mass spectrum will show a molecular ion peak ([M]⁺˙) at an m/z (mass-to-charge ratio) of 186.

Key Fragmentation Pathways:

The structure of N-(3-Aminophenyl)methanesulfonamide allows for several predictable fragmentation patterns which serve as diagnostic indicators.

| m/z | Ion Structure | Fragmentation Pathway | Causality & Field Insights |

| 186 | [C₇H₁₀N₂O₂S]⁺˙ | Molecular Ion [M]⁺˙ | The parent peak, representing the intact molecule with one electron removed. Its presence confirms the molecular weight. |

| 107 | [C₆H₇N₂]⁺ | [M - •CH₃SO₂]⁺ | Cleavage of the N-S bond, with the loss of a methanesulfonyl radical (mass 79). This is a common and diagnostic fragmentation for N-arylsulfonamides. |

| 122 | [C₇H₁₀N₂]⁺˙ | [M - SO₂]⁺˙ | Loss of a neutral sulfur dioxide molecule (mass 64). This rearrangement and fragmentation is characteristic of sulfonamides and provides strong evidence for this functional group. |

| 92 | [C₆H₆N]⁺ | [107 - •CH₃]⁺ or [122 - N₂H₂]⁺ | A common fragment in aniline-containing compounds, often arising from the loss of HCN from the aminophenyl cation. |

| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation | Cleavage of the N-S bond, resulting in the detection of the methanesulfonyl fragment itself. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample (microgram quantities) is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a high-energy molecular ion ([M]⁺˙).

-

Fragmentation: The excess energy in the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals or molecules.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for acquiring and interpreting an EI mass spectrum.

Conclusion: A Cohesive Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of N-(3-Aminophenyl)methanesulfonamide. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific arrangement of substituents on the phenyl ring. FT-IR spectroscopy verifies the presence of the key amine and sulfonamide functional groups through their characteristic vibrations. Finally, mass spectrometry confirms the correct molecular weight and provides further structural evidence through predictable and diagnostic fragmentation patterns. Together, these techniques form a robust analytical workflow essential for quality control, reaction monitoring, and characterization in any research or development setting.

References

- PubChem. (3-Aminophenyl)methanesulfonyl amide | CID 86660187. [Link]

- MDPI.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

The Dawn of a Medical Revolution: An In-Depth Technical Guide to the Discovery and History of Sulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: A World Before Antibiotics

Prior to the 1930s, the medical community stood largely defenseless against bacterial infections. Simple wounds could lead to fatal sepsis, and diseases like pneumonia, meningitis, and puerperal fever claimed countless lives. The concept of chemotherapy, the use of chemical agents to selectively target and destroy pathogens without harming the host, was still in its infancy. This guide delves into the groundbreaking discovery and development of sulfonamides, the first class of synthetic antimicrobial agents to be widely and effectively used, marking a pivotal moment in the history of medicine and paving the way for the antibiotic era.

The Serendipitous Discovery of Prontosil: A Paradigm Shift in Chemotherapy

The journey of sulfonamides began not in a medical laboratory, but in the industrial heart of Germany at I.G. Farben. There, a team of chemists, including Fritz Mietzsch and Joseph Klarer, were synthesizing a range of azo dyes. The prevailing theory at the time, championed by Paul Ehrlich, was that dyes which selectively stained bacteria could potentially be modified to carry toxic payloads to these microorganisms.[1]

Under the direction of Gerhard Domagk, a physician and researcher at I.G. Farben, these newly synthesized dyes were systematically screened for their antibacterial properties.[2] Domagk’s approach was rooted in a deep understanding of in vivo systems; he recognized that the true efficacy of a compound could only be determined within a living organism, where metabolic processes could alter its activity.[3] This conviction proved to be crucial.

In 1932, a bright red dye, named Prontosil rubrum, was synthesized.[2] While initial in vitro tests showed little to no effect against bacteria in a culture dish, Domagk's in vivo experiments in mice infected with lethal doses of Streptococcus yielded astonishing results.[4] Mice treated with Prontosil survived, while the untreated control group succumbed to the infection.[4] This marked the first time a synthetic compound demonstrated such a dramatic and systemic antibacterial effect.

The profound implications of this discovery were tragically and personally underscored for Domagk when his own daughter contracted a severe streptococcal infection from a needle prick.[5] Facing the grim possibility of amputation and even death, Domagk administered Prontosil, leading to her full recovery.[5] This personal success story, though not initially published, solidified his belief in the drug's potential. Domagk's seminal paper, "A Contribution to the Chemotherapy of Bacterial Infections," was finally published in 1935, officially introducing the world to the first "miracle drug."[4] For his discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[5]

Experimental Protocol: Domagk's In Vivo Mouse Protection Test (Reconstructed)

This protocol is a reconstruction of the pivotal experiments that demonstrated the in vivo efficacy of Prontosil.

Objective: To determine the protective effect of Prontosil against a lethal bacterial infection in a murine model.

Methodology:

-

Inoculum Preparation: A virulent strain of Streptococcus pyogenes is cultured in a suitable broth medium. The bacterial suspension is then diluted to a concentration known to be lethal in mice (a predetermined LD100).

-

Animal Model: A cohort of healthy mice of similar age and weight are used.

-

Infection: All mice in the cohort are infected with the lethal dose of S. pyogenes via intraperitoneal injection.

-

Treatment and Control Groups:

-

Treatment Group: A subset of the infected mice is administered an oral dose of Prontosil solution.

-

Control Group: The remaining infected mice receive a placebo (e.g., sterile water or saline) and serve as the untreated control.

-

-

Observation: All mice are observed over a period of several days. Key observations include signs of illness (e.g., lethargy, ruffled fur) and mortality.

-

Endpoint: The primary endpoint is survival. The number of surviving mice in the treatment and control groups is recorded.

Expected Results (based on Domagk's findings):

| Group | Treatment | Outcome |

| 1 | Prontosil | Survival |

| 2 | Placebo | Death |

Causality of Experimental Choices:

-

In Vivo Model: The use of a living animal model was paramount. Domagk's insight was that the compound might be metabolized into an active form within the body, a hypothesis that proved to be correct.[3]

-

Lethal Infection Model: The use of a lethal dose of bacteria provided a clear and unambiguous endpoint (survival vs. death), leaving no doubt as to the compound's efficacy.

-

Control Group: The inclusion of an untreated control group was essential to demonstrate that the observed survival in the treatment group was a direct result of the Prontosil administration and not due to spontaneous recovery or other factors.

From Prodrug to Active Principle: The Unveiling of Sulfanilamide

While Prontosil was a clinical triumph, a puzzling observation remained: its lack of in vitro activity.[2] This mystery was solved in 1935 by a team of French researchers at the Pasteur Institute led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti. They demonstrated that Prontosil was, in fact, a prodrug.[6] In the body, the azo bond of the Prontosil molecule is cleaved by reductases, releasing the active antibacterial agent: para-aminobenzenesulfonamide, or sulfanilamide.[6]

This discovery was a watershed moment for several reasons. Firstly, it explained the discrepancy between the in vivo and in vitro results. Secondly, and more importantly from a pharmaceutical perspective, sulfanilamide was a much simpler molecule that had been first synthesized in 1908 and was not under patent. This opened the floodgates for widespread research and development of sulfonamide derivatives by various pharmaceutical companies.

Experimental Workflow: The Conversion of Prontosil to Sulfanilamide

The following diagram illustrates the metabolic activation of Prontosil to the therapeutically active sulfanilamide.

Caption: Metabolic activation of Prontosil to sulfanilamide.

The Mechanism of Action: A Tale of Molecular Mimicry

The elucidation of sulfanilamide's mechanism of action in 1940 by Donald Woods and Paul Fildes provided the first clear example of rational drug design based on the inhibition of a specific metabolic pathway. They observed that the antibacterial effect of sulfanilamide could be reversed by the addition of para-aminobenzoic acid (PABA). This led to the groundbreaking hypothesis that sulfanilamide acts as a competitive antagonist of PABA.

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[7] PABA is an essential precursor in the bacterial synthesis of dihydrofolic acid, a key intermediate in the production of purines and pyrimidines, the building blocks of DNA and RNA.[7] The enzyme responsible for incorporating PABA into dihydrofolic acid is dihydropteroate synthase (DHPS).[8]

Due to its structural similarity to PABA, sulfanilamide competitively inhibits DHPS, blocking the synthesis of dihydrofolic acid and ultimately halting bacterial growth and replication.[7] This bacteriostatic action allows the host's immune system to clear the infection. The selective toxicity of sulfonamides is due to the fact that mammalian cells lack the DHPS enzyme and instead utilize pre-formed folic acid from their diet.[8]

Signaling Pathway: Inhibition of Folic Acid Synthesis

The following diagram illustrates the mechanism of action of sulfonamides in the bacterial folic acid synthesis pathway.

Caption: Plasmid-mediated sulfonamide resistance mechanism.

Lasting Legacy and Modern Applications

Although the advent of penicillin and other, more potent antibiotics in the following decades led to a decline in the use of sulfonamides as first-line agents for many infections, their importance cannot be overstated. They were the first drugs to provide a truly effective systemic treatment for bacterial diseases and, in doing so, they fundamentally changed the practice of medicine.

Today, sulfonamides still hold a significant place in the therapeutic arsenal. They are commonly used in combination with trimethoprim (which inhibits a subsequent step in the folic acid pathway), a synergistic pairing that is effective against a broad range of pathogens and is a treatment of choice for urinary tract infections and Pneumocystis jirovecii pneumonia. Furthermore, the sulfonamide chemical scaffold has proven to be a versatile platform for the development of drugs with other therapeutic applications, including diuretics, antidiabetic agents, and anti-inflammatory drugs.

Conclusion

The discovery of sulfonamides was a landmark achievement in the history of medicine. It was a triumph of systematic, in vivo screening and a testament to the importance of understanding the metabolic fate of drugs. The subsequent elucidation of their mechanism of action ushered in an era of rational drug design, while the inevitable emergence of resistance provided early and enduring lessons in the ongoing battle between humans and microbial pathogens. For researchers and drug development professionals, the story of sulfonamides remains a powerful case study in innovation, perseverance, and the intricate interplay between chemistry, biology, and clinical medicine.

References

- Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.

- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.

- Rupa Health. (n.d.). Sulfonamides Resistance Genes.

- Çetinkaya, E., & Özdemir, H. H. (2011). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of the Serbian Chemical Society, 76(11), 1505-1516.

- Venkatesan, M., Fruci, M. J., Verellen, L., Wright, G. D., & Berghuis, A. M. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.

- van der Meer, J. W. M. (2017). Different roads to discovery; Prontosil (hence sulfa drugs) and penicillin (hence β-lactams). Clinical Microbiology and Infection, 23(10), 697-701.

- How bacteria resist the oldest class of synthetic antibiotics. (2023, July 10). Nature Research Communities.

- El-Sayed, N. N. E., Al-Ghorbani, M., & Abbas, S. E. S. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 701.

- Wang, S., Lv, L., Wang, S., Zhang, R., & Wang, S. (2018). Diverse Mobile Genetic Elements and Conjugal Transferability of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Escherichia coli Isolates From Penaeus vannamei and Pork From Large Markets in Zhejiang, China. Frontiers in Microbiology, 9, 2157.

- Zmantar, T., Chaabouni, Y., Essoussi, A. S., Miladi, H., Ben Slama, R., Bakhrouf, A., & Chaieb, K. (2015). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 7(12), 844-850.

- Prajapati, S. M., Patel, K. D., & Vekariya, R. J. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of Advanced Scientific Research, 11(04), 01-18.

- Bean, D. C., Livermore, D. M., & Hall, L. M. C. (2009). Plasmids Imparting Sulfonamide Resistance in Escherichia coli: Implications for Persistence. Antimicrobial Agents and Chemotherapy, 53(3), 1088–1093.

- Fischer, H. (2022, May 23). Dr. Gerhard Domagk and prontosil: Dyeing beats dying. Hektoen International.

- Hager, T. (2006). Gerhard Domagk (1895-1964) and the Origin of Anti- Bacterial Therapy. Journal of Medical Biography, 14(2), 67-74.

- Wikipedia. (2024, January 5). Gerhard Domagk.

- Science History Institute. (2017, December 4). Gerhard Domagk.

- Brock, T. D. (1990). The development of Sulfonamides (1932-1938) as a focal point in the history of chemotherapy. In The Emergence of Bacterial Genetics (pp. 143-157).

- Then, R. L. (1978). Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure. Current Microbiology, 1(3), 189-193.

- Wu, H., He, C., Feng, Y., Sun, J., & Zhai, Z. (2015). Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China. PLoS ONE, 10(11), e0142381.

- Sonu, & Kumar, P. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Biochemistry and Biotechnology, 194(10), 4783–4803.

- ResearchGate. (n.d.). History of Sulfonamides.

- Wheat, P. F. (2001). History and Development of Antimicrobial Susceptibility Testing Methodology. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 1-4.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- DeLilly, M. R., & Wallace, J. E. (1963). A Rapid Method for Antibiotic and Sulfonamide Sensitivity Testing.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 3. hekint.org [hekint.org]

- 4. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 5. researchopenworld.com [researchopenworld.org]

- 6. openaccesspub.org [openaccesspub.org]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (3-Aminophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Promising Moiety

(3-Aminophenyl)methanesulfonamide, a molecule of significant interest in medicinal chemistry and materials science, presents a landscape of vast potential tempered by inherent chemical hazards. As a building block, its unique combination of an aromatic amine and a methanesulfonamide group offers versatile reactivity for the synthesis of novel pharmaceutical agents and specialized polymers.[1] Researchers leverage this scaffold in the design of therapeutic agents, including inhibitors for oncological and infectious disease pathways, and in the formulation of advanced coatings and materials.[1] However, the very features that make it a valuable synthon—the nucleophilic aromatic amine—also classify it within a group of compounds requiring rigorous safety and handling protocols. Aromatic amines as a class are recognized for their potential toxicity, including carcinogenicity and mutagenicity, necessitating a comprehensive understanding of their safe management in a laboratory setting.[2][3]

This guide, intended for laboratory personnel and drug development professionals, provides an in-depth, technically grounded framework for the safe handling, storage, and disposal of this compound. Moving beyond a simple recitation of procedural steps, we will delve into the causality behind each recommendation, empowering researchers to not only follow protocols but to understand the principles that underpin them, ensuring a culture of safety and scientific integrity.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification

This compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Warning |

Toxicological Insights and Rationale

The GHS classification points to three primary routes of hazardous exposure: ingestion, skin/eye contact, and inhalation.

-

Skin and Eye Irritation (H315, H319): The aromatic amine functionality can be corrosive to tissues upon direct contact. This is a common characteristic of many amines. Prolonged or repeated skin contact can lead to dermatitis. Ocular exposure is particularly dangerous and can result in serious, potentially irreversible, damage.

-

Respiratory Irritation (H335): As a solid, the primary inhalation risk stems from the generation of dusts or aerosols. These fine particles can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.

-

Chronic Exposure and Carcinogenicity: While this compound itself is not currently classified as a carcinogen, it belongs to the family of aromatic amines, many of which are known or suspected carcinogens.[2][3] The mechanism often involves metabolic activation within the body to reactive intermediates that can damage DNA. Therefore, minimizing long-term, low-level exposure is a critical aspect of its safe handling. Prolonged exposure to sulfonamide residues has also been linked to hypersensitivity reactions.[5]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to this compound.

The Hierarchy of Controls

The most effective strategies for exposure prevention focus on engineering solutions that isolate the hazard from the researcher.

Caption: Hierarchy of controls for managing chemical exposure.

-

Engineering Controls: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood or a glovebox. The fume hood provides critical containment of airborne particles, drawing them away from the user's breathing zone.

-

Administrative Controls: The implementation of Standard Operating Procedures (SOPs) for the handling of this compound is mandatory. All personnel must be trained on these SOPs and the specific hazards of this compound before commencing any work. Designate specific areas within the laboratory for the handling and storage of this compound to prevent cross-contamination.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used consistently and correctly.

| PPE Item | Specification and Rationale |

| Hand Protection | Nitrile gloves are required. Always inspect gloves for tears or punctures before use. For prolonged operations or when handling solutions, consider double-gloving. The rationale is to prevent skin absorption, a primary route of exposure for aromatic amines.[2] |

| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during the handling of solutions or in the event of a spill. |

| Body Protection | A flame-resistant lab coat must be worn and fully buttoned. Ensure that the lab coat has elasticated cuffs to provide a snug fit over gloves. |

| Respiratory Protection | For routine operations within a fume hood, respiratory protection is not typically required. However, in the event of a spill outside of a containment system or during emergency response, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary. |

Section 3: Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidental exposure and maintaining the integrity of the compound.

Safe Handling Workflow

Caption: Step-by-step workflow for handling this compound.

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment and reagents within reach to minimize movement in and out of the hood.

-

Weighing and Transfer: Use a tared weigh boat or glassine paper to weigh the solid. Avoid creating dust clouds by handling the material gently. Use a spatula to carefully transfer the solid to the reaction vessel.

-

In Solution: When working with solutions of this compound, be mindful of the potential for splashes. Use a funnel for transfers between containers.

-

Post-Handling: After the procedure is complete, decontaminate all surfaces that may have come into contact with the compound (see Section 4.2 for decontamination procedures). Carefully remove and dispose of contaminated gloves and any disposable materials in a designated hazardous waste container.

Storage Requirements

Improper storage can lead to degradation of the compound and increase safety risks.

-

Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, CAS number (344750-15-8), and all relevant GHS hazard pictograms.

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. A designated cabinet for toxic or hazardous chemicals is recommended.

-

Temperature: While specific temperature requirements are not universally mandated, storing at room temperature, away from direct sunlight and heat sources, is a standard best practice.[6]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. A safety shower should be used if the area of contact is large. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. An eyewash station should be used. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Leak Response Protocol

A prompt and correct response to a spill is crucial to prevent wider contamination and exposure.

For a Small Spill (Contained within a Fume Hood):

-

Alert Personnel: Notify others in the immediate vicinity.

-

Containment: Ensure the spill is contained within the fume hood.

-

Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.

-

Neutralization/Decontamination: For aromatic amines, a common decontamination procedure involves conversion to a water-soluble salt.[7] Prepare a decontamination solution (e.g., a dilute solution of hydrochloric acid). Carefully apply the solution to the absorbed spill material. Caution: This may generate heat.

-

Collection: Once the reaction has ceased, carefully scoop the neutralized material into a labeled hazardous waste container.

-

Final Decontamination: Wipe the spill area with a cleaning solution (e.g., soap and water), followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.

For a Large Spill (Outside of a Fume Hood):

-

Evacuate: Immediately evacuate the laboratory and alert others to do the same.

-

Isolate: Close the laboratory doors and prevent re-entry.

-

Notify: Contact your institution's Environmental Health and Safety (EHS) department and emergency services.

-

Do Not Attempt to Clean Up: A large spill of a hazardous solid requires specialized training and equipment to manage safely. Await the arrival of the trained emergency response team.

Section 5: Waste Disposal

Chemical waste must be managed in accordance with institutional, local, and national regulations.

-

Solid Waste: All solid waste contaminated with this compound, including used PPE, weigh boats, and spill cleanup materials, must be placed in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent system used.

-

Disposal Method: The recommended disposal method is incineration by a licensed chemical destruction facility.[7] Do not dispose of this chemical down the drain or in regular trash.

Section 6: Conclusion

This compound is a valuable tool in the arsenal of the research chemist and drug development professional. Its potential, however, is intrinsically linked to our ability to manage its risks. By embedding the principles of hazard awareness, exposure control, and emergency preparedness into every aspect of its handling, we can ensure that the pursuit of scientific advancement is conducted with the utmost regard for personal and environmental safety. This guide provides a technical foundation for these practices, but it is the diligent and informed researcher who ultimately transforms these protocols into a living culture of safety.

References